Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate

Description

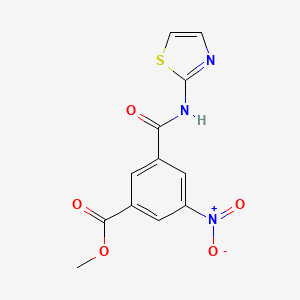

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a thiazole ring, a nitro group, and a benzoate ester. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula |

C12H9N3O5S |

|---|---|

Molecular Weight |

307.28 g/mol |

IUPAC Name |

methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C12H9N3O5S/c1-20-11(17)8-4-7(5-9(6-8)15(18)19)10(16)14-12-13-2-3-21-12/h2-6H,1H3,(H,13,14,16) |

InChI Key |

VOKUUBLCYXZVFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . This intermediate can then be further reacted with appropriate reagents to introduce the nitro and carbamoyl groups, followed by esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens, while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate exhibits antimicrobial activity. The thiazole moiety is known for its role in bioactive compounds, making this compound a candidate for developing new antimicrobial agents. In vitro studies suggest it may inhibit the growth of various pathogens by interacting with specific enzymes or receptors involved in microbial metabolism.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have shown efficacy in modulating cellular pathways associated with cancer progression. The nitro group may form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

- Preparation of the Thiazole Ring : Common methods include the condensation of carbon disulfide with α-aminonitriles.

- Formation of the Nitro Group : This can be achieved through nitration reactions under controlled conditions.

- Final Assembly : The final product is obtained by coupling the thiazole derivative with a benzoate moiety.

These steps require precise control of reaction conditions to optimize yield and purity .

Medicinal Chemistry

This compound serves as a valuable building block in drug discovery. Its ability to interact with biological targets makes it a focal point for developing new pharmaceuticals aimed at treating infections and cancers .

Material Science

In addition to its biological applications, this compound shows promise in material science. Its unique chemical properties allow for potential uses in creating new materials and dyes that leverage its reactive functional groups .

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole-containing compounds have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Dabrafenib: A thiazole-containing anticancer drug.

Dasatinib: Another thiazole-containing anticancer agent.

Patellamide A: A natural product with a thiazole ring.

Ixabepilone: A thiazole-containing anticancer drug.

Epothilone: A thiazole-containing anticancer drug.

Uniqueness

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H9N3O5S

Molecular Weight : 307.28 g/mol

IUPAC Name : this compound

Canonical SMILES : COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]

The compound features a thiazole ring, a nitro group, and a benzoate ester, which contribute to its unique chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound demonstrate its effectiveness in inhibiting bacterial growth.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| M. tuberculosis (drug-susceptible) | 0.02 - 0.12 | Potent |

| M. tuberculosis (drug-resistant) | 0.031 - 0.24 | Potent |

These results suggest that the compound could serve as a basis for developing new antimycobacterial agents .

Anticancer Activity

The thiazole moiety in this compound is known to interact with cellular pathways involved in cancer cell proliferation. Studies have shown that compounds containing thiazole rings can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate |

| MCF-7 (breast cancer) | 10 | Strong |

| A549 (lung cancer) | 20 | Moderate |

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within microbial and cancerous cells. The thiazole ring facilitates binding to active sites of enzymes like topoisomerases and various kinases involved in cell cycle regulation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit topoisomerase II, leading to the accumulation of DNA breaks.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis.

- Targeting Specific Pathways : Interaction with signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have focused on the pharmacological profiling of this compound:

- Study on Antimycobacterial Activity : A study published in Journal of Medicinal Chemistry reported the compound's efficacy against both drug-susceptible and resistant strains of M. tuberculosis, emphasizing its potential as a lead compound for tuberculosis treatment .

- Anticancer Research : Another investigation highlighted its cytotoxic effects on multiple cancer cell lines, suggesting further exploration into its mechanism could yield new insights into cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.